molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No. B086901
CAS RN: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Description

Cyclohexene is a hydrocarbon with the formula (CH2)4C2H2. It is a colorless liquid with a sharp odor . It is a six-sided (hexagonal) shaped hydrocarbon ring made when carbon atoms join with hydrogen atoms .


Synthesis Analysis

Cyclohexene is synthesized through the dehydration of cyclohexanol . The acid used in this experiment is 85% phosphoric acid and the alcohol is cyclohexanol . The phosphoric acid is a catalyst and as such increases the rate of reaction but does not affect the overall stoichiometry .


Molecular Structure Analysis

The molecular structure of cyclohexene can be represented by the formula C6H10 .


Chemical Reactions Analysis

Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . It undergoes reactions such as the retro-Diels–Alder reaction and hydrogen abstraction reaction with oxygen .


Physical And Chemical Properties Analysis

Cyclohexene is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .

Scientific Research Applications

  • Catalytic Synthesis : Cyclohexene can be efficiently synthesized by catalytic dehydration of cyclohexanol using various catalysts like p-toluenesulfonic acid, methanesulfonic acid, and molecular sieves, which have been identified as excellent catalysts for this process (Liu, 2011).

  • Secondary Organic Aerosol Formation : It serves as a proxy for biogenic monoterpenes in studying oxidation mechanisms and secondary organic aerosol (SOA) formation. Its ozonolysis is effective in producing highly oxygenated organic molecules (HOMs), crucial in SOA formation (Räty et al., 2021).

  • Hydrogenation of Benzene : Cyclohexene is a valuable intermediate in the selective hydrogenation of benzene, used in manufacturing medicines, pesticides, and dyes. This process is a key method for obtaining cyclohexene (Yao, 2010).

  • Epoxidation Under Ultrasonic Irradiation : Cyclohexene is epoxidized efficiently under ultrasonic irradiation in the R-CN/H2O2 system, showing potential for reducing organic solvent use (Braghiroli et al., 2006).

  • Combustion Study : It is an important intermediate in hydrocarbon and oxygenated fuel combustion. Studies on cyclohexene-air combustion over a wide temperature range have been conducted to understand its ignition and reaction pathways (Lu et al., 2021).

  • Adipic Acid Production : Direct oxidation of cyclohexene to adipic acid with 30% hydrogen peroxide presents a greener alternative to conventional methods, reducing environmental impact (Sato, Aoki, & Noyori, 1998).

  • Catalytic Hydrogenation : Studies on gas-phase and liquid-phase hydrogenation of cyclohexene on supported palladium catalysts reveal insights into the reaction mechanisms and efficiencies (Gonzo & Boudart, 1978).

  • Controllable Oxidation : Cyclohexene's oxidation leads to a range of products with different functional groups, making its controllable and selective oxidation significant for industrial applications (Cao et al., 2018).

Safety And Hazards

Exposure to cyclohexene can pose several health risks. The substance can cause irritation to the eyes, skin, and respiratory system . In extreme cases, it can cause nausea, headache, and dizziness . It is classified as a flammable liquid and a moderate fire risk .

Future Directions

There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .

properties

IUPAC Name

cyclohexene
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InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2
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InChI Key

HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CC1
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Molecular Formula

C6H10
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Related CAS

25012-94-6
Record name Cyclohexene, homopolymer
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DSSTOX Substance ID

DTXSID9038717
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Molecular Weight

82.14 g/mol
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Physical Description

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid with a sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet odor.
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

11 °F (NIOSH, 2023), 11 °F, <20 °F (<-7 °C) (Closed cup), 11 °F CC, -6 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER, Miscible with ethanol, ether, acetone, and benzene, In water, 213 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8110 at 20 °C/4 °C, Relative density (water = 1): 0.81, 0.81
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Vapor Density

2.8 (Air = 1), Relative vapor density (air = 1): 2.8
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Vapor Pressure

67 mmHg (NIOSH, 2023), 89.0 [mmHg], Vapor pressure, kPa at 20 °C: 8.9, 67 mmHg
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Product Name

Cyclohexene

Color/Form

Colorless liquid

CAS RN

110-83-8
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Melting Point

-154 °F (NIOSH, 2023), -103.5 °C, -104 °C, -154 °F
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Record name Cyclohexene
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Synthesis routes and methods I

Procedure details

In this example, the reaction time was set to 0.5, 1 and 2 hours, respectively. The experimental results were described as follows. When the reaction time was 0.5 hour, the selectivity of crude phenol was 100%, wherein phenol was 60% and the rest was o-cresol and m-cresol. When the reaction time was 1 hour, the selectivity of crude phenol was about 85%, and the rest was cyclohexanone. When the reaction time was 2 hours, the selectivity of crude phenol was about 82%. In this product, cyclohexene was also obtained in addition to cyclohexanone. Therefore, the o-methoxyphenol was first formed into phenol and other phenolic compounds via a hydrocracking reaction. As the reaction time was increased, the cyclohexanone was formed by the continuous hydrogenation reaction and de-olefin. Next, the cyclohexene was further formed by hydrodeoxygenation. Thus, to this example, when the reaction time was set to 0.5 hour, the phenolic compounds with high yield were immediately obtained. However, as the reaction time was prolonged, other hydrogenated by-products were generated instead.
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Synthesis routes and methods II

Procedure details

In this example, the reaction temperature was set to 240° C., 280° C. and 320° C., respectively. The experimental results were described as follows. When the reaction temperature was 240° C., the selectivity of crude phenol was 100%. However, the increased reaction temperature caused hydrogenation of crude phenol to form cyclohexanone, cyclohexene and even cyclohexane. Thus, in order to produce crude phenol with a high yield, the reaction temperature was set to 240° C. An increase in the reaction temperature caused a low yield of crude phenol.
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Synthesis routes and methods III

Procedure details

The preparation of adipic acid is also carried out commercially by the selective hydrogenation of benzene to form cyclohexene, separation of the cyclohexene from the unconverted benzene and the over-hydrogenated cyclohexane by extractive distillation, then hydration of cyclohexene to form cyclohexanol, and the nitric acid oxidation of the cyclohexanol to adipic acid. See for example Kagaku Kogaku (Chemical Technology), vol. 55, No. 5, pp 382-385 (1991); "Technology for Manufacturing Cyclohexanol using Cyclohexene Technique" by Shikazo Senoo and Koji Nakagawa.
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Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene
Reactant of Route 2
Cyclohexene
Reactant of Route 3
Cyclohexene
Reactant of Route 4
Cyclohexene
Reactant of Route 5
Cyclohexene
Reactant of Route 6
Cyclohexene

Citations

For This Compound
188,000
Citations
JF Chiang, SH Bauer - Journal of the American Chemical Society, 1969 - ACS Publications
The molecular structure of cyclohexene in the vapor phase has been determined by electron diffraction. The molecule has C2 symmetry, in the half-chair conformation, in agreement …
Number of citations: 156 pubs.acs.org
H Nagahara, M Ono, M Konishi, Y Fukuoka - Applied surface science, 1997 - Elsevier
We (Asahi Chemical Industy Co., Ltd.) have developed a technology for a highly selective partial hydrogenation of benzene to cyclohexene and succeeded in the commercialization of a …
Number of citations: 212 www.sciencedirect.com
W Lwowski, TW Mattingly Jr - Journal of the American Chemical …, 1965 - ACS Publications
The photolytic and thermal decomposition of ethyl azidoformate in cyclohexene and cyclohexane has been studied. Carbethoxy nitrene, N-COOEt, seems to be the reactive intermediate…
Number of citations: 239 pubs.acs.org
SM Mahajani, MM Sharma, T Sridhar - Chemical engineering science, 1999 - Elsevier
… route to cyclohexene from benzene hydrogenation yields a mixture of cyclohexene and … experiments on oxidation of the mixture of cyclohexene and cyclohexane were also conducted. …
Number of citations: 52 www.sciencedirect.com
FR Jensen, CH Bushweller - Journal of the American Chemical …, 1969 - ACS Publications
… C-4 protons in cyclohexene-2,3,3,4,4,5,6,6-4 is 19.0 Hz (60 MHz). For cyclohexene-4, … conformational equilibrium and the conformational preferences in cyclohexene derivatives. …
Number of citations: 117 pubs.acs.org
H Cao, B Zhu, Y Yang, L Xu, L Yu, Q Xu - Chinese Journal of Catalysis, 2018 - Elsevier
… oxidation depths, oxidation of cyclohexene can lead to a … , controllable oxidation reactions for cyclohexene that can selectively … Many reports on selective oxidation of cyclohexene have …
Number of citations: 60 www.sciencedirect.com
O Lemaire, M Ribaucour, M Carlier, R Minetti - Combustion and flame, 2001 - Elsevier
The oxidation and auto-ignition of cyclohexane, cyclohexene, and cyclohexa-1,3-diene have been studied by rapid compression between 600 K to 900 K and 0.7 MPa to 1.4 MPa to …
Number of citations: 177 www.sciencedirect.com
G Dayma, PA Glaude, R Fournet… - … journal of chemical …, 2003 - Wiley Online Library
Ignition delays of cyclohexene–oxygen–argon mixtures were measured behind shock. Mixtures contained 1 or 2% of hydrocarbons for equivalence ratios ranging from 0.5 to 2. …
Number of citations: 79 onlinelibrary.wiley.com
JA Smith, KB Wilson, RE Sonstrom, PJ Kelleher… - Nature, 2020 - nature.com
… a four-step conversion of benzene to cyclohexene with varying degrees of deuterium … cyclohexene ring can be controlled precisely. In total, 52 unique stereoisotopomers of cyclohexene …
Number of citations: 49 www.nature.com
FC Henn, AL Diaz, ME Bussell… - The Journal of …, 1992 - ACS Publications
… during the dehydrogenation of cyclohexene on Pt(l 11). At 95 K, cyclohexene adsorbs molecularly in a di- … In the present study, we provide insight into the mechanism of cyclohexene …
Number of citations: 132 pubs.acs.org

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